4-Iodobenzoylchlorid

Übersicht

Beschreibung

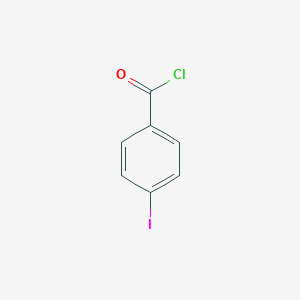

4-Iodobenzoyl chloride is a useful research compound. Its molecular formula is C7H4ClIO and its molecular weight is 266.46 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Iodobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97335. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Iodobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Pyrrolen

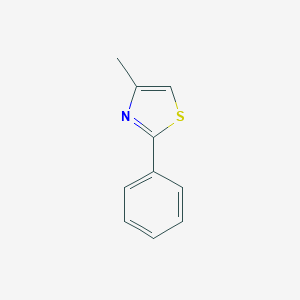

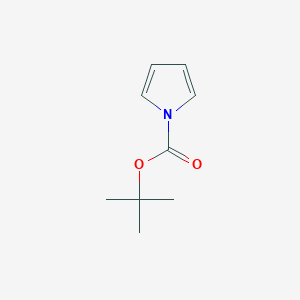

4-Iodobenzoylchlorid: ist ein wichtiges Reagenz bei der Synthese von Pyrrolen, die fünf-gliedrigen heterocyclischen Verbindungen mit einem Stickstoffatom sind. Diese Synthese wird durch eine Reaktion mit Iminen und Acetylenen erreicht, die durch Isocyanide in Gegenwart von Palladiumkatalyse ermöglicht wird . Pyrrole sind in der Pharmaindustrie von Bedeutung, da sie als Grundstruktur für verschiedene therapeutische Wirkstoffe dienen.

Dopamin D4 Antagonisten

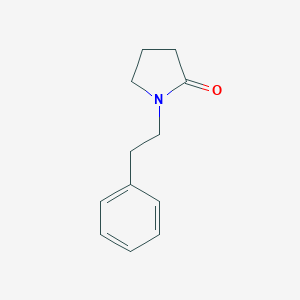

Die Verbindung wird zur Herstellung von N-(1-Benzylpyrrolidin-3-yl)arylbenzamiden verwendet, die potenzielle humane Dopamin D4 Antagonisten sind . Diese Antagonisten können auf ihr therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Schizophrenie, Drogenabhängigkeit und Parkinson-Krankheit untersucht werden.

Poly 2 Rotaxan-Synthese

This compound: spielt eine Rolle bei der Herstellung von 2Rotaxan-Monomer und Poly 2 Rotaxan . Rotaxane sind mechanisch verknüpfte molekulare Architekturen, die Anwendungen bei der Entwicklung von molekularen Maschinen und Motoren haben, die an der Spitze der Nanotechnologieforschung stehen.

Polymermodifikation für die Röntgen-Sichtbarkeit

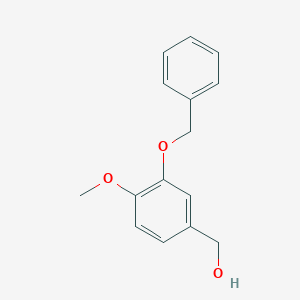

Diese Verbindung ist entscheidend bei der Modifikation von Poly(allylamin), um das Polymer röntgenstrahlendurchlässig zu machen . Diese Anwendung ist besonders nützlich in der medizinischen Bildgebung und Diagnostik, wo eine verbesserte Sichtbarkeit von Polymeren bei präzisen Bildgebungstechniken helfen kann.

Safety and Hazards

4-Iodobenzoyl chloride is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of ingestion or contact with skin or eyes, immediate medical assistance should be sought .

Wirkmechanismus

Target of Action

4-Iodobenzoyl chloride is primarily used in the preparation of pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides , which are potential human dopamine D4 antagonists . Therefore, its primary targets are the enzymes and receptors involved in these biochemical reactions.

Mode of Action

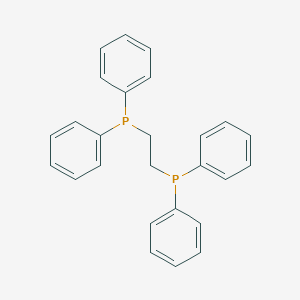

4-Iodobenzoyl chloride interacts with its targets through a reaction with imines and acetylenes, mediated by isocyanides using palladium catalysis . This interaction results in the formation of pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides .

Biochemical Pathways

The biochemical pathways affected by 4-Iodobenzoyl chloride are those involved in the synthesis of pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides . The downstream effects of these pathways include the potential antagonism of human dopamine D4 receptors .

Result of Action

The molecular and cellular effects of 4-Iodobenzoyl chloride’s action include the formation of pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides . These compounds can act as potential human dopamine D4 antagonists , affecting neurotransmission in the brain.

Action Environment

The action, efficacy, and stability of 4-Iodobenzoyl chloride are influenced by environmental factors such as the presence of imines, acetylenes, isocyanides, and palladium catalysts . It is also moisture sensitive , which can affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

4-Iodobenzoyl chloride plays a significant role in biochemical reactions, primarily due to its reactivity as an acyl chloride. It interacts with various enzymes and proteins, facilitating the formation of amides and esters. For instance, it has been used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are potential human dopamine D4 antagonists . The compound’s ability to modify poly(allylamine) to make the polymer x-ray visible demonstrates its versatility in biochemical applications .

Cellular Effects

The effects of 4-Iodobenzoyl chloride on cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways and gene expression. For example, the compound’s interaction with dopamine receptors can alter neurotransmission, impacting cellular metabolism and overall cell function . Additionally, its role in the synthesis of pyrroles from imines and acetylenes mediated by isocyanides versus palladium catalysis highlights its impact on cellular biochemical pathways .

Molecular Mechanism

At the molecular level, 4-Iodobenzoyl chloride exerts its effects through covalent binding interactions with biomolecules. It acts as an acylating agent, forming stable amide and ester bonds with nucleophilic groups in proteins and enzymes. This acylation can lead to enzyme inhibition or activation, depending on the target molecule. The compound’s ability to modify poly(allylamine) and its use in the synthesis of dopamine D4 antagonists exemplify its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodobenzoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture and light . Long-term studies have shown that its effects on cellular function can persist, with modifications to proteins and enzymes remaining stable over extended periods .

Dosage Effects in Animal Models

The effects of 4-Iodobenzoyl chloride vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including severe skin burns and eye damage . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

4-Iodobenzoyl chloride is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acyltransferases, facilitating the transfer of acyl groups to target molecules. This interaction can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 4-Iodobenzoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Its ability to modify poly(allylamine) and its use in x-ray visible polymers demonstrate its distribution within biological systems .

Subcellular Localization

The subcellular localization of 4-Iodobenzoyl chloride is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s ability to form stable covalent bonds with proteins and enzymes allows it to exert its effects within targeted subcellular locations .

Eigenschaften

IUPAC Name |

4-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAKCIUOTIPYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061904 | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-02-0 | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY4KZ93RHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-iodobenzoyl chloride used in the development of potential imaging agents?

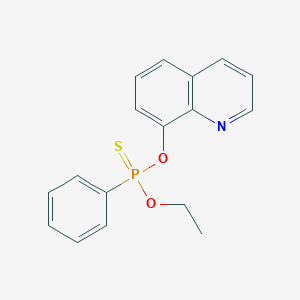

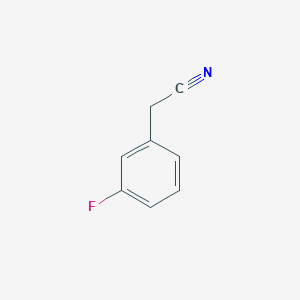

A1: 4-Iodobenzoyl chloride serves as a key building block in synthesizing radiopaque molecules. For instance, it can be grafted onto poly(allylamine) to create nanoparticles visible under X-ray. These nanoparticles show promise as contrast agents for diagnostic imaging techniques, potentially offering advantages over traditional contrast agents for applications like long-term image tracking []. Similarly, it was used to synthesize [125I]CIPCA, a potential radiotracer for GABA uptake sites [].

Q2: Can you explain the role of 4-iodobenzoyl chloride in studying the dopamine transporter?

A2: Researchers utilize 4-iodobenzoyl chloride to create cocaine analogs for investigating the dopamine transporter. Specifically, it's been employed to synthesize 4'-iodococaine and its derivatives. By assessing the binding affinity of these analogs to the dopamine transporter, researchers gain valuable insights into the structure-activity relationship of cocaine and its potential antagonists [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.